In Vitro ICMT Inhibition Potency: Icmt-IN-23 vs. Indole-Based and Other Tetrahydropyranyl Analogs
Icmt-IN-23 (compound 36) inhibits ICMT with an IC50 of 0.123 µM, placing it in an intermediate potency tier within its chemotype series. It is approximately 95-fold less potent than the lead tetrahydropyranyl analog Icmt-IN-1 (IC50 = 0.0013 µM) but exhibits >19-fold greater potency than the commonly used indole-based reference inhibitor cysmethynil (IC50 = 2.4 µM) when compared under similar in vitro enzymatic assay conditions [1][2]. This positions Icmt-IN-23 as a valuable tool compound for experiments where the extreme potency of Icmt-IN-1 may not be desired.
| Evidence Dimension | In vitro ICMT enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.123 µM |
| Comparator Or Baseline | Icmt-IN-1 (IC50 = 0.0013 µM); Icmt-IN-2 (IC50 = 0.168 µM); Icmt-IN-4 (IC50 = 0.27 µM); Cysmethynil (IC50 = 2.4 µM) |
| Quantified Difference | Icmt-IN-23 is 95-fold less potent than Icmt-IN-1, 1.4-fold more potent than Icmt-IN-2, 2.2-fold more potent than Icmt-IN-4, and 19.5-fold more potent than cysmethynil. |
| Conditions | In vitro enzymatic assay using recombinant ICMT; specific protocol details available in source publication [1]. |
Why This Matters
This intermediate potency profile allows for more nuanced dose-response studies, avoiding the potential for immediate target saturation associated with sub-nanomolar inhibitors like Icmt-IN-1.
- [1] Judd WR, Slattum PM, Hoang KC, et al. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). J Med Chem. 2011;54(14):5031-5047. View Source
- [2] Winter-Vann AM, Baron RA, Wong W, et al. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells. Proc Natl Acad Sci U S A. 2005;102(12):4336-4341. View Source
